molecular formula C14H22N2O3 B3326144 tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate CAS No. 2322933-54-8

tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

Cat. No.: B3326144
CAS No.: 2322933-54-8
M. Wt: 266.34 g/mol
InChI Key: RNEGUFKAOUIENK-NSHDSACASA-N
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Description

tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate typically involves the reaction of ®-(2-amino-1-(2-methoxyphenyl)ethyl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality .

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate involves the protection of the amine group. The Boc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability. The presence of the methoxyphenyl group adds additional functionality, making it suitable for specialized applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGUFKAOUIENK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Reactant of Route 2
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Reactant of Route 3
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Reactant of Route 4
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Reactant of Route 5
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Reactant of Route 6
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

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